Alpha-Substituent Chemical Identity: Methoxy vs. Hydrogen vs. Hydroxyl at the Diphenylacetate Alpha-Carbon
The target compound bears an alpha-methoxy group (-OCH3) at the diphenylacetate alpha-carbon. This differentiates it from piperidolate (alpha-H, CAS 82-98-4), which has no heteroatom substituent at this position, and from N-ethyl-3-piperidyl benzilate / JB-318 (alpha-OH, CAS 5957-24-4) and mepenzolate (alpha-OH, CAS 76-90-4), which carry a hydroxyl group . The alpha-methoxy group cannot act as a hydrogen bond donor, whereas the alpha-hydroxyl in JB-318 and mepenzolate can. This single-atom difference alters the hydrogen-bond donor count from 1 (alpha-OH analogs) to 0 (target compound free base) [1]. The methoxy group also introduces greater steric volume and increased lipophilicity relative to both the alpha-H and alpha-OH congeners.
| Evidence Dimension | Alpha-substituent chemical identity; Hydrogen Bond Donor count |
|---|---|
| Target Compound Data | -OCH3 (methoxy); HBD count = 0 (free base) |
| Comparator Or Baseline | Piperidolate: -H (no heteroatom); HBD = 0. JB-318 / Mepenzolate: -OH (hydroxyl); HBD = 1 |
| Quantified Difference | Target has methoxy vs. hydroxyl (JB-318/mepenzolate) or hydrogen (piperidolate); ΔHBD = −1 vs. alpha-OH analogs |
| Conditions | Structural analysis based on IUPAC nomenclature and PubChem computed descriptors (CID 17972) |
Why This Matters
The absence of a hydrogen bond donor at the alpha position predicts higher passive membrane permeability and altered blood-brain barrier penetration relative to alpha-OH analogs, directly impacting in vivo distribution for CNS-targeted research applications.
- [1] PubChem Compound Summary CID 17972: Computed Properties – Hydrogen Bond Donor Count = 0. View Source
